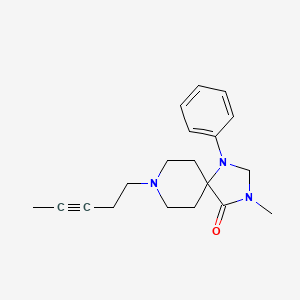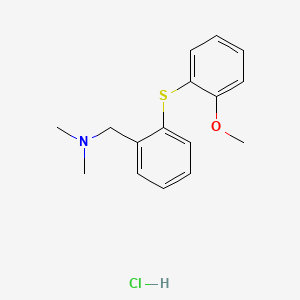
Cladribine 5'-monophosphate diammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cladribine 5’-monophosphate diammonium is a derivative of cladribine, a purine nucleoside analog. It is primarily used in the treatment of certain types of leukemia and multiple sclerosis. This compound is known for its ability to selectively target and suppress lymphocytes, which are implicated in the pathogenesis of these diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cladribine 5’-monophosphate diammonium is synthesized through the phosphorylation of cladribine by the enzyme deoxycytidine kinase. This reaction produces cladribine 5’-monophosphate, which is then converted to its diammonium salt form .
Industrial Production Methods
The industrial production of cladribine 5’-monophosphate diammonium involves large-scale enzymatic reactions under controlled conditions. The process ensures high yield and purity of the final product, which is essential for its therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions
Cladribine 5’-monophosphate diammonium undergoes several types of chemical reactions, including phosphorylation and dephosphorylation. These reactions are crucial for its activation and deactivation within the body .
Common Reagents and Conditions
The phosphorylation of cladribine to form cladribine 5’-monophosphate requires the enzyme deoxycytidine kinase. Dephosphorylation is catalyzed by cytoplasmic 5’-nucleotidase .
Major Products Formed
The major products formed from these reactions include cladribine diphosphate and cladribine triphosphate, which are the active forms of the compound .
Aplicaciones Científicas De Investigación
Cladribine 5’-monophosphate diammonium has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of nucleoside analogs.
Biology: The compound is used in cell biology to study the mechanisms of lymphocyte suppression and apoptosis.
Medicine: It is used in the treatment of multiple sclerosis and certain types of leukemia.
Mecanismo De Acción
Cladribine 5’-monophosphate diammonium exerts its effects by mimicking the nucleoside deoxyadenosine. Once inside the cell, it is phosphorylated to its active triphosphate form, which is incorporated into the cellular DNA. This incorporation disrupts DNA synthesis and repair, leading to apoptosis of the targeted lymphocytes .
Comparación Con Compuestos Similares
Cladribine 5’-monophosphate diammonium is often compared with other purine nucleoside analogs such as fludarabine and clofarabine. While all these compounds share a similar mechanism of action, cladribine 5’-monophosphate diammonium is unique in its selective targeting of lymphocytes and its resistance to breakdown by adenosine deaminase .
List of Similar Compounds
- Fludarabine
- Clofarabine
- Pentostatin
Propiedades
Número CAS |
104959-35-5 |
|---|---|
Fórmula molecular |
C10H19ClN7O6P |
Peso molecular |
399.73 g/mol |
Nombre IUPAC |
diazanium;[(2R,3S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H13ClN5O6P.2H3N/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(17)5(22-6)2-21-23(18,19)20;;/h3-6,17H,1-2H2,(H2,12,14,15)(H2,18,19,20);2*1H3/t4-,5+,6+;;/m0../s1 |
Clave InChI |
XGWMWBRVXIGUPS-FVALZTRZSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)Cl)N)COP(=O)([O-])[O-])O.[NH4+].[NH4+] |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)COP(=O)([O-])[O-])O.[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2,2',2''-[Nitrilotris(ethane-2,1-diyloxy)]trisethanol hydrochloride](/img/structure/B12732679.png)

